N-t-butyl 3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

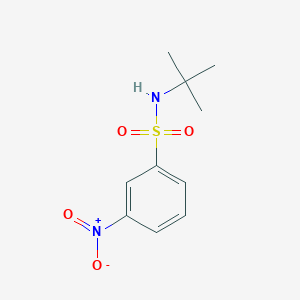

N-t-butyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O4S. It is a sulfonamide derivative, characterized by the presence of a nitro group and a tert-butyl group attached to a benzenesulfonamide core. This compound is typically a pale yellow solid and is used in various chemical and industrial applications.

Mecanismo De Acción

Target of Action

This compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Biochemical Pathways

The biochemical pathways affected by N-t-butyl 3-nitrobenzenesulfonamide are currently unknown

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature . These conditions help to maintain the stability of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-t-butyl 3-nitrobenzenesulfonamide can be synthesized through the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-t-butyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: N-t-butyl 3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Sulfonic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

N-t-butyl 3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

Medicine: While not a drug itself, derivatives of this compound are explored for their potential pharmacological properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

- N-butyl 3-nitrobenzenesulfonamide

- N-methyl 3-nitrobenzenesulfonamide

- N-ethyl 3-nitrobenzenesulfonamide

Comparison

N-t-butyl 3-nitrobenzenesulfonamide is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interaction with other molecules. Compared to N-butyl 3-nitrobenzenesulfonamide, the tert-butyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The tert-butyl group can also enhance the compound’s stability and solubility in organic solvents.

Actividad Biológica

N-t-butyl 3-nitrobenzenesulfonamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring. The presence of the tert-butyl group enhances the compound's stability and solubility in organic solvents, which is crucial for its biological activity and applications in drug development .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase. This inhibition mechanism is a target for antibiotic development .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, effectively inhibiting bacterial growth by interfering with essential cellular processes .

- Effects on Vascular and Platelet Function : Some studies have shown that sulfonamide derivatives can influence vascular parameters and platelet function, suggesting potential therapeutic applications in cardiovascular diseases .

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating that this compound significantly inhibits bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound may serve as a lead structure for developing new antibiotics .

Inhibition of Smooth Muscle Cell Migration

In vitro studies assessed the effects of this compound on human aortal smooth muscle cells (AoSMCs). The compound was found to significantly inhibit cell migration, a critical factor in conditions such as atherosclerosis.

| Concentration (µmol/mL) | % Inhibition of Migration |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

The highest concentration resulted in a significant decrease in cell migration after 24 hours .

Cytotoxicity Studies

Cytotoxicity assays revealed varying effects on different cell lines. The IC50 values indicated that while this compound exhibited toxicity towards AoSMCs, it was less toxic to human umbilical vein endothelial cells (HUVECs).

| Cell Line | IC50 (µmol/mL) |

|---|---|

| AoSMCs | 0.902 ± 0.015 |

| HUVECs | 3.781 ± 1.130 |

This differential toxicity suggests potential applications in targeting vascular smooth muscle while sparing endothelial cells .

Case Studies

Recent studies have explored the therapeutic potential of this compound derivatives. For instance, a derivative was found to enhance plasma and vascular haemostasis parameters in diabetic models, indicating its potential role in managing complications associated with diabetes mellitus .

Propiedades

IUPAC Name |

N-tert-butyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-5-8(7-9)12(13)14/h4-7,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFXZEXYBBMXBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387305 |

Source

|

| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424818-25-7 |

Source

|

| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.